1-(4-Bromophenyl)-N-(oxetan-3-yl)cyclopropanecarboxamide
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Overview
Description
1-(4-Bromophenyl)-N-(oxetan-3-yl)cyclopropanecarboxamide is a chemical compound characterized by its unique structure, which includes a bromophenyl group, an oxetan ring, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-(oxetan-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the bromination of phenol to produce 4-bromophenol. This intermediate is then reacted with oxetan-3-ylamine under controlled conditions to form the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve efficient and cost-effective synthesis. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-N-(oxetan-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of different substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-N-(oxetan-3-yl)cyclopropanecarboxamide has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-N-(oxetan-3-yl)cyclopropanecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and requires further research to fully elucidate.
Comparison with Similar Compounds
1-(4-Bromophenyl)-N-(oxetan-3-yl)cyclopropanecarboxamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Bromophenyl derivatives, oxetan-containing compounds, and cyclopropanecarboxamide derivatives.
Uniqueness: The combination of the bromophenyl group, oxetan ring, and cyclopropanecarboxamide moiety gives this compound distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(oxetan-3-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-10-3-1-9(2-4-10)13(5-6-13)12(16)15-11-7-17-8-11/h1-4,11H,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCRMPIWULZPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)NC3COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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